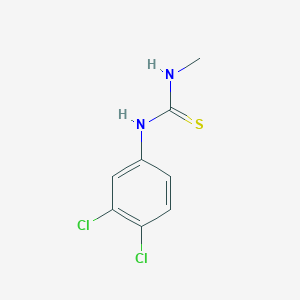

1-(3,4-Dichlorophenyl)-3-methylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

30954-78-0 |

|---|---|

Molecular Formula |

C8H8Cl2N2S |

Molecular Weight |

235.13 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-methylthiourea |

InChI |

InChI=1S/C8H8Cl2N2S/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

RYPFBMWLFMYKSV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Molecular Structure, Conformational Analysis, and Spectroscopic Investigations

Advanced Structural Elucidation Techniques

The three-dimensional arrangement of atoms and the nature of intermolecular interactions in 1-(3,4-Dichlorophenyl)-3-methylthiourea are pivotal to understanding its solid-state and solution-phase behavior.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The introduction of a methyl group on one of the nitrogen atoms in this compound is expected to influence the crystal packing and intermolecular interactions. In the parent compound, the molecules are linked into a three-dimensional network by intermolecular N—H⋯S and N—H⋯Cl hydrogen bonds. nih.gov For this compound, similar N—H⋯S hydrogen bonds are anticipated, forming centrosymmetric dimers. Additionally, the presence of the methyl group might introduce weaker C—H⋯S or C—H⋯Cl interactions, further stabilizing the crystal lattice. The fundamental thiourea (B124793) C=S and C-N bond lengths are expected to be in line with typical values for thiourea derivatives, with the C-N bonds exhibiting partial double bond character. nih.gov

Table 1: Predicted Crystallographic Parameters for this compound (based on N-(3,4-Dichlorophenyl)thiourea)

| Parameter | Predicted Value | Reference Compound |

|---|---|---|

| Crystal System | Triclinic | N-(3,4-Dichlorophenyl)thiourea nih.gov |

| Space Group | P-1 | N-(3,4-Dichlorophenyl)thiourea nih.gov |

| Key Intermolecular Interactions | N—H⋯S, N—H⋯Cl, C—H⋯S/Cl | N-(3,4-Dichlorophenyl)thiourea nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, the 1H and 13C NMR spectra would provide key insights into its solution-state conformation.

In the 1H NMR spectrum, the protons of the 3,4-dichlorophenyl group are expected to appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N-H protons would likely present as two distinct signals, potentially broadened due to exchange processes and coupling to adjacent protons. The chemical shift of these protons would be influenced by hydrogen bonding and the electronic nature of the substituents. The methyl protons would give rise to a singlet, likely in the region of δ 2.5-3.5 ppm.

The 13C NMR spectrum would show characteristic signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine atoms. A key resonance would be that of the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, typically in the range of δ 180-185 ppm. researchgate.net The methyl carbon would resonate at a much higher field.

Conformational dynamics, such as restricted rotation around the C-N bonds, can be investigated using variable temperature NMR studies. Such studies on related N-alkyl-N'-aryl ureas have revealed that the methylation pattern significantly affects the conformational preferences in solution. nih.govresearchgate.netncl.ac.uk

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale/Comparison |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Typical range for substituted phenyl rings |

| N-H (phenyl side) | ~9.0 - 10.0 | Deshielded due to proximity to aryl group and potential H-bonding |

| N-H (methyl side) | ~7.0 - 8.0 | Less deshielded than the other N-H proton |

| Methyl (CH3) | 2.5 - 3.5 | Typical range for N-methyl groups in similar environments |

| C=S | 180 - 185 | Characteristic downfield shift for thiocarbonyl carbons researchgate.net |

| Aromatic C | 120 - 140 | Standard aromatic region, with shifts influenced by Cl substituents |

Vibrational Spectroscopy for Bond Characterization and Electronic Properties

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides valuable information about the functional groups and bonding characteristics within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis for Functional Group Identification

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The N-H stretching vibrations are anticipated to appear in the region of 3100-3400 cm-1. The precise position and shape of these bands can be indicative of the extent of intermolecular hydrogen bonding. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm-1.

The region between 1500 and 1600 cm-1 will likely contain bands corresponding to the C=C stretching vibrations of the aromatic ring and N-H bending vibrations. One of the most diagnostic absorptions for thiourea derivatives is the C=S stretching vibration, which typically appears in the range of 650-850 cm-1. The C-N stretching vibrations are expected in the 1300-1400 cm-1 region. The C-Cl stretching vibrations of the dichlorophenyl group would be found in the lower frequency region of the spectrum.

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic ring vibrations, including the ring breathing mode, are expected to be prominent. The C=S stretching vibration, which may be weak in the IR spectrum, can sometimes be more easily identified in the Raman spectrum. The symmetric N-C-N stretching mode would also be Raman active. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 3: Predicted Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Technique |

|---|---|---|

| N-H stretching | 3100 - 3400 | FT-IR |

| Aromatic C-H stretching | 3000 - 3100 | FT-IR, FT-Raman |

| C=C stretching (aromatic) | 1500 - 1600 | FT-IR, FT-Raman |

| N-H bending | 1500 - 1600 | FT-IR |

| C-N stretching | 1300 - 1400 | FT-IR, FT-Raman |

| C=S stretching | 650 - 850 | FT-IR, FT-Raman |

Theoretical Studies on Molecular Geometry and Conformational Preferences

Theoretical calculations, such as those based on Density Functional Theory (DFT), are invaluable for predicting the molecular geometry, conformational preferences, and vibrational frequencies of molecules. For this compound, computational studies can help to elucidate the most stable conformations in the gas phase and in solution.

Computational analyses of related alkyl- and phenyl-substituted thioureas have shown that rotation around the C(sp2)-N bond is a key conformational determinant. researchgate.net It is predicted that the trans-trans conformation is often favored in solution for many thiourea derivatives, which is important for their ability to act as hydrogen bond donors. researchgate.net However, the presence of bulky substituents can lead to the adoption of other low-energy conformations.

For this compound, theoretical studies would likely predict a non-planar structure, consistent with the crystallographic data of related compounds. The calculations would also provide optimized bond lengths and angles, which can be compared with experimental data from analogous structures. Furthermore, theoretical vibrational frequency calculations can aid in the assignment of experimental FT-IR and FT-Raman spectra.

Quantum Chemical Calculations of Ground State Structures and Energy Landscapes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the ground state geometries, conformational preferences, and energy landscapes of molecules. For this compound, the presence of rotatable bonds around the C-N and N-C-N-C linkages suggests the existence of multiple conformers.

The bond lengths within the thiourea core are also characteristic. The C=S bond typically exhibits a length that is intermediate between a pure double bond and a single bond, indicating electron delocalization across the N-C-S system. Similarly, the C-N bonds are shorter than a typical C-N single bond, suggesting a partial double bond character. For instance, in a similar molecule, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, the C-S bond length was calculated to be 1.6750 Å, and the C-N bond lengths were found to be in the range of 1.3669 Å to 1.4137 Å. uantwerpen.be

The conformational landscape of this compound is expected to be defined by the relative orientations of the 3,4-dichlorophenyl group and the methyl group with respect to the thiourea plane. The rotation around the N-phenyl bond and the N-methyl bond will give rise to different conformers with varying energies. The most stable conformer will likely adopt a geometry that minimizes steric repulsion while maximizing favorable electronic interactions, such as intramolecular hydrogen bonding if applicable.

Computational studies on N-aryl-N'-alkyl ureas, which are structurally analogous to thioureas, have shown that the methylation pattern significantly affects the conformational preferences. researchgate.net It is expected that similar effects would be observed for this compound, where the interplay of steric and electronic effects dictates the most stable three-dimensional arrangement.

Below is a hypothetical data table of calculated geometric parameters for a likely stable conformer of this compound, based on data from structurally similar compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=S | ~ 1.67 |

| C-N(phenyl) | ~ 1.41 |

| C-N(methyl) | ~ 1.37 |

| C-Cl (meta) | ~ 1.74 |

| C-Cl (para) | ~ 1.74 |

| Bond Angles (°) ** | |

| N-C-N | ~ 118 |

| N-C=S | ~ 121 |

| C-N-C(phenyl) | ~ 125 |

| Dihedral Angles (°) ** | |

| C(phenyl)-N-C=S | Twisted |

Note: The values in this table are estimates based on published data for structurally related compounds and are intended for illustrative purposes.

Computational Analysis of Tautomerism and Isomerism of Thiourea Derivatives

Thiourea and its derivatives can exist in tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms. For N,N'-disubstituted thioureas, the equilibrium generally lies heavily towards the thione tautomer. Computational studies on various thiourea derivatives have consistently shown the thione form to be more stable.

The relative stability of tautomers can be influenced by the solvent environment. winona.edu In polar solvents, there might be a slight shift in the equilibrium, but the thione form is generally predominant. Computational models, such as the Polarizable Continuum Model (PCM), can be used to study these solvent effects on tautomeric equilibria.

In addition to tautomerism, rotational isomerism (conformational isomerism) is a key aspect of the structural chemistry of this compound. The energy barriers to rotation around the C-N bonds determine the flexibility of the molecule and the accessibility of different conformational states. Studies on related N,N'-diaryl ureas have shown that the rotational barriers can be influenced by the substitution pattern on the aryl rings. researchgate.net

For this compound, the potential energy surface will likely show several local minima corresponding to different stable conformers. The relative energies of these conformers will determine their population at a given temperature. The global minimum will correspond to the most stable ground state structure.

A hypothetical energy landscape for the rotation around the N-phenyl bond in this compound would likely show energy maxima where the phenyl ring is coplanar with the thiourea group, due to steric clashes, and minima at twisted conformations.

Below is a table summarizing the expected isomeric and tautomeric forms of this compound and their anticipated relative stabilities.

| Form | Description | Expected Relative Stability |

| Thione Tautomer | Contains a C=S double bond. | High (most stable) |

| Thiol Tautomer | Contains a C-SH single bond and a C=N double bond. | Low (less stable) |

| Rotational Isomers | Different spatial arrangements due to rotation around single bonds. | Varies depending on steric and electronic factors. |

It is important to note that while computational methods provide valuable insights into the molecular structure and energetics of this compound, experimental validation through techniques such as X-ray crystallography and NMR spectroscopy would be necessary to confirm these theoretical predictions.

Computational Chemistry and in Silico Modeling

Advanced Quantum Chemical Methods for Electronic Structure and Reactivity

There is a lack of published research applying advanced quantum chemical methods, such as Density Functional Theory (DFT), to specifically analyze the electronic structure and reactivity of 1-(3,4-Dichlorophenyl)-3-methylthiourea. Such studies would provide valuable data on molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity descriptors, which are fundamental to understanding its chemical behavior and potential for interaction.

Density Functional Theory (DFT) Calculations for Electronic Properties and Charge Distribution

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For thiourea (B124793) derivatives, DFT calculations, often using the B3LYP method with various basis sets (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry. nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles in the molecule's most stable energetic state. For instance, in a related compound, N-(3,4-dichlorophenyl)thiourea, the dihedral angle between the benzene (B151609) ring and the thiourea fragment was found to be 66.77 (3)°. nih.gov

DFT studies on analogous structures reveal that the C-S bond length is typically intermediate between a single and double bond, indicating electron delocalization across the thiourea moiety. uantwerpen.be Similarly, the C-N bond lengths are shorter than a typical C-N single bond, suggesting a partial double bond character. uantwerpen.be The presence of electronegative chlorine atoms on the phenyl ring influences the bond angles and charge distribution of the entire molecule. uantwerpen.be

Natural Bond Orbital (NBO) analysis is another critical tool used to study charge distribution. It investigates charge transfer and intramolecular interactions, providing insights into the stability of the molecule arising from hyperconjugative interactions. curtin.edu.auresearchgate.net This analysis helps in understanding the delocalization of electron density, which is crucial for the molecule's reactivity and properties. curtin.edu.au

Table 1: Representative Geometric Parameters from DFT Calculations for a Thiourea Analog

| Parameter | Calculated Value | Experimental (XRD) Value |

|---|---|---|

| C-S Bond Length | 1.6750 Å | 1.6636 Å |

| C-N Bond Lengths | 1.3669 - 1.4137 Å | 1.3814 - 1.404 Å |

| C-Cl Bond Lengths | 1.7420 - 1.7448 Å | 1.7319 - 1.7361 Å |

Note: Data is for the analogous compound 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea and is illustrative of typical findings. uantwerpen.be

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful method to validate the computational models. nih.gov Researchers calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts and compare them with experimentally obtained spectra. uantwerpen.benih.gov

A strong correlation between the calculated and experimental data confirms that the computed geometry accurately represents the actual molecular structure. nih.gov Often, calculated vibrational frequencies are scaled by a specific factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with observed frequencies. researchgate.net This comparative approach allows for a confident assignment of vibrational modes and a deeper understanding of the molecule's spectroscopic signatures. curtin.edu.au

Analysis of Frontier Molecular Orbitals and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to explaining the chemical reactivity of molecules. numberanalytics.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy relating to electrophilicity. youtube.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.comajchem-a.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In thiourea derivatives, FMO analysis reveals that charge transfer often occurs through the conjugated system of the molecule. uantwerpen.be

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating high reactivity.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for a Thiourea Analog

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 |

| Chemical Softness (S) | 1 / (2η) | 0.22 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.25 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.01 |

Note: Values are illustrative and based on general findings for analogous compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

In silico techniques like QSAR and pharmacophore modeling are pivotal in drug discovery for identifying and optimizing new therapeutic agents based on their structural features.

Development of Predictive Models for Biological Activity of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For thiourea analogues, QSAR studies are employed to develop predictive models for activities such as anticancer or antimicrobial effects. nih.gov

The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in a dataset. nih.gov Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts and reducing costs. nih.govmdpi.com Studies on sulfur-containing thiourea derivatives have shown that properties like mass, polarizability, electronegativity, and partition coefficients are often key predictors of anticancer activity. nih.gov

Identification of Structural Features Critical for Potency and Selectivity

Both QSAR and pharmacophore modeling are instrumental in identifying the key structural features required for a molecule to exhibit a specific biological effect. d-nb.info A pharmacophore is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. dovepress.comresearchgate.net

For thiourea derivatives, these models can elucidate which parts of the molecule are critical for potency and selectivity. For instance, studies on the cytotoxic activity of substituted phenylthioureas have highlighted the importance of the substitution pattern on the phenyl ring. nih.gov The presence of a 3,4-dichloro substitution, as in this compound, has been associated with high cytotoxic activity against several cancer cell lines. nih.gov This suggests that the electronic and steric properties conferred by the two chlorine atoms in these specific positions are critical features for potent biological activity. Pharmacophore models can map these features, guiding the design of new analogues with potentially improved potency and a better selectivity profile, minimizing effects on non-cancerous cells. nih.gov

Mechanistic Insights into Biological Activities

Antineoplastic Mechanisms of Action

Research into the anticancer properties of 1-(3,4-Dichlorophenyl)-3-methylthiourea and its close analogs has revealed a multi-faceted approach to combating cancer cell growth and survival. The compound engages with several cellular processes to inhibit proliferation and induce cell death.

Pathways of Cell Proliferation Inhibition in Specific Cancer Cell Lines

This compound, identified as a potent cytotoxic agent, has demonstrated significant efficacy in inhibiting the growth of various human tumor cell lines. researchgate.netnih.gov Its activity is particularly pronounced against metastatic colon cancer cells (SW620), where it achieved the lowest half-maximal inhibitory concentration (IC₅₀) in a comparative study of related derivatives. researchgate.net The compound also exhibits high cytotoxicity against primary colon cancer (SW480), metastatic prostate cancer (PC3), and chronic myelogenous leukemia (K-562) cell lines, with IC₅₀ values in the low micromolar range. researchgate.netnih.gov Notably, its growth inhibitory profile against these selected tumor cells has been shown to be more favorable than the conventional chemotherapeutic agent, cisplatin. nih.gov The antiproliferative properties of 1,3-disubstituted thiourea (B124793) derivatives are often enhanced by the presence of electron-withdrawing substituents, such as the dichloro-moiety, on the terminal phenyl rings. nih.gov

Table 1: Cytotoxic Activity (IC₅₀, µM) of this compound Against Various Cancer Cell Lines Data derived from studies on 3,4-dichlorophenylthiourea derivatives.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SW620 | Metastatic Colon Cancer | 1.5 ± 0.72 researchgate.net |

| SW480 | Primary Colon Cancer | ≤ 10 researchgate.netnih.gov |

| PC3 | Metastatic Prostate Cancer | ≤ 10 researchgate.netnih.gov |

| K-562 | Chronic Myelogenous Leukemia | ≤ 10 researchgate.netnih.gov |

Mechanisms of Apoptosis Induction and Programmed Cell Death Pathways

Beyond inhibiting proliferation, this compound is a strong inducer of apoptosis, or programmed cell death, in cancerous cells. nih.gov Studies have shown that the compound prompts a significant shift towards late-stage apoptosis. nih.gov This pro-apoptotic activity is particularly robust in colon cancer cell lines. In both SW480 and SW620 colon cancer cells, treatment with the compound led to a very high percentage of cells entering late apoptosis, recorded at 95% (± 1.5%) and 99% respectively. nih.gov A substantial effect was also observed in K-562 leukemia cells, where it induced late apoptosis in 73% of the cell population. nih.gov This potent activation of apoptotic pathways underscores a primary mechanism through which this thiourea derivative exerts its cytotoxic effects against malignant cells. nih.gov

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Percentage of Cells in Late Apoptosis |

| SW480 | Primary Colon Cancer | 95% ± 1.5% nih.gov |

| SW620 | Metastatic Colon Cancer | 99% nih.gov |

| K-562 | Chronic Myelogenous Leukemia | 73% nih.gov |

Modulation of Key Signaling Pathways

The biological activities of this compound are further defined by its ability to modulate critical intracellular signaling pathways that govern inflammation, cell survival, and proliferation.

Interleukin-6 (IL-6): This compound acts as an inhibitor of IL-6 secretion. In studies involving both SW480 and SW620 colon cancer cells, it was shown to decrease IL-6 levels by 23–63%, highlighting an anti-inflammatory component to its mechanism of action. nih.gov

Akt: While direct studies on this compound are limited, research on closely related dichlorophenyl urea (B33335) compounds provides mechanistic insights. For instance, the compound COH-SR4, a 1,3-bis(3,5-dichlorophenyl) urea, has been shown to decrease the levels of both total Akt and its phosphorylated, active form (pAkt). nih.gov The Akt signaling pathway is a critical transducer of proliferative signals, and its inhibition is a key target in cancer therapy. nih.govnih.gov

Sirtuin-1 (SIRT1): Thiourea-containing compounds have been investigated as mechanism-based inhibitors of sirtuins, a class of NAD+-dependent deacetylases. nih.gov SIRT1 can function as either a tumor promoter or suppressor depending on the context, and its inhibition is a target for anticancer drug development. researchgate.net Computational studies have supported the potential for thiourea derivatives to interact with and inhibit SIRT1. researchgate.net The inhibitory potential of thiourea-based compounds against SIRT1 suggests a plausible mechanism contributing to the antineoplastic effects of this compound. nih.gov

PR proteins, EGFR, and COX-2: Extensive review of the available scientific literature did not yield specific information regarding the modulation of Progesterone Receptor (PR) proteins, Epidermal Growth Factor Receptor (EGFR), or Cyclooxygenase-2 (COX-2) signaling pathways by this compound.

Antimicrobial Modes of Action

In addition to its anticancer properties, this compound and related compounds exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net The mechanisms are primarily centered on the inhibition of essential bacterial enzymes and the disruption of bacterial community structures.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism for the antibacterial action of this class of compounds is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. researchgate.net Preliminary studies on the antistaphylococcal action of related 3-(trifluoromethyl)phenylthioureas first pointed towards their inhibitory activity against topoisomerase IV. researchgate.net Subsequent investigations on compounds featuring the 1-(3,4-dichlorophenyl)thiourea scaffold confirmed that they are effective inhibitors of both DNA gyrase and topoisomerase IV isolated from Staphylococcus aureus. researchgate.net

Disruption of Biofilm Formation and Bacterial Adhesion Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. benthamscience.com Thiourea derivatives have demonstrated the ability to interfere with this process. A copper complex of the related compound 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was shown to effectively prevent the formation of biofilms by both methicillin-resistant and standard strains of staphylococci. researchgate.net A direct correlation has been observed between a compound's activity against free-floating bacteria and its ability to prevent biofilm formation. researchgate.net Furthermore, another structurally similar compound, (S-3,4-dichlorobenzyl) isothiourea hydrochloride (A22), has been shown to inhibit biofilm formation and bacterial adhesion in Pseudomonas aeruginosa. researchgate.netnih.gov It achieves this by altering bacterial cell shape, which in turn affects motility and surface adhesion. researchgate.netnih.gov This suggests that the disruption of biofilm integrity and prevention of initial bacterial attachment are key components of the antimicrobial efficacy of dichlorophenyl-containing thiourea derivatives.

Mechanisms of Action against Multidrug-Resistant Bacterial Strains

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. Research into novel antimicrobial agents has identified thiourea derivatives as a promising class of compounds. Specifically, this compound has demonstrated potent activity against Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MICs) reported in the range of 6.25–25 µg/mL.

The precise mechanism of action for this compound is a subject of ongoing investigation, but studies on structurally related thiourea derivatives offer significant insights. One key mechanism identified for a thiourea derivative, TD4, against MRSA involves the disruption of the bacterial cell wall's integrity. mdpi.comresearchgate.net This is achieved by interfering with the homeostasis of nicotinamide adenine dinucleotide (NAD+/NADH), a crucial coenzyme for cellular respiration and metabolic processes. mdpi.com By disturbing this balance, the compound effectively cripples the bacterium's energy production and essential cellular functions, leading to cell death. mdpi.com Electron microscopy has shown that treatment with such derivatives leads to visible damage to the MRSA cell wall. mdpi.comresearchgate.net Furthermore, these compounds have been observed to inhibit the growth curves of MRSA in a dose-dependent manner and significantly reduce the formation of bacterial colonies. mdpi.comresearchgate.net

The general antibacterial mechanisms of thiourea derivatives can be multifaceted, also including the inhibition of bacterial enzymes and interference with biofilm formation, which is a key virulence factor in many chronic and resistant infections. mdpi.com The dichlorophenyl substitution is believed to enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane to reach its intracellular targets.

Table 1: Antibacterial Activity of a Thiourea Derivative (TD4) against S. aureus Strains

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| S. aureus (ATCC 29213) | Methicillin-Susceptible | 2–16 µg/mL |

| S. aureus (ATCC 43300) | Methicillin-Resistant (MRSA) | 2–16 µg/mL |

| S. aureus (USA 300) | Methicillin-Resistant (MRSA) | 2–16 µg/mL |

| Staphylococcus epidermidis | - | 2–16 µg/mL |

| Enterococcus faecalis | - | 2–16 µg/mL |

Data derived from studies on the thiourea derivative TD4, which showed potent activity against a range of Gram-positive bacteria. mdpi.com

Antifungal and Antiparasitic Biochemical Targets (e.g., Leishmania amazonensis)

Thiourea derivatives have demonstrated a broad spectrum of activity against various pathogens, including fungi and protozoan parasites like Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.

Antifungal Mechanisms: The antifungal action of thiourea derivatives has been noted against opportunistic pathogens such as Candida auris, which is known for its multidrug resistance. nih.govnih.gov A primary mechanism of action is the disruption of biofilm formation, a critical factor in the persistence of fungal infections. nih.gov These compounds can inhibit both the initial adherence of fungal cells to surfaces and the subsequent development of the mature biofilm matrix. nih.gov At a biochemical level, a common target for antifungal drugs is the ergosterol biosynthesis pathway. nih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in this pathway, such as lanosterol 14-α-demethylase, thiourea derivatives can lead to the accumulation of toxic sterol intermediates and compromise the integrity and function of the fungal cell membrane. nih.gov

Antiparasitic Mechanisms against Leishmania amazonensis: Several N,N'-disubstituted thiourea derivatives have been synthesized and evaluated for their efficacy against L. amazonensis. nih.govnih.govresearchgate.net These compounds have shown significant activity against both the promastigote (the motile form in the insect vector) and amastigote (the intracellular form in the mammalian host) stages of the parasite. nih.govnih.gov

The mechanisms underlying their leishmanicidal activity are multifaceted. Studies on active thiourea derivatives revealed that their efficacy can be independent of nitric oxide (NO) production by host macrophages, which is a common defense mechanism against intracellular pathogens. researchgate.net Some derivatives have been observed to affect the parasite's cell cycle, leading to growth arrest, without causing a significant disruption of the mitochondrial membrane potential. researchgate.net In silico studies and structure-activity relationship (SAR) analyses have been employed to identify potential biochemical targets and optimize the antileishmanial potency of these compounds. nih.govnih.gov While a specific, universally confirmed target has not been definitively identified for all antileishmanial thioureas, potential targets include key enzymes in the parasite's metabolic pathways, such as ornithine decarboxylase, which is crucial for polyamine synthesis and parasite proliferation. mdpi.com The introduction of specific chemical groups, like a piperazine (B1678402) ring, has been shown to enhance the potency and selectivity of these compounds. nih.govnih.gov

**Table 2: In Vitro Antileishmanial Activity of Selected Thiourea Derivatives against *L. amazonensis***

| Compound | IC₅₀ (Amastigotes) | Selectivity Index (SI) |

|---|---|---|

| Compound 3e | 4.9 ± 1.2 µM | >80 |

| Compound 5i | 1.8 ± 0.5 µM | ~70 |

| Miltefosine (Reference) | 7.5 ± 1.2 µM | - |

Data from a study evaluating two generations of thiourea derivatives, highlighting compounds with high potency and selectivity. nih.gov

Antiviral Mechanisms

Thiourea derivatives have been identified as a versatile scaffold for the development of antiviral agents, with demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV). nih.govnih.govresearchgate.net

Interference with Viral Replication Cycles (e.g., HIV, HBV, HCV)

The primary mode of antiviral action for thiourea compounds is the direct inhibition of viral replication. youtube.com

HIV: A significant number of thiourea derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These molecules bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. nih.gov This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking the conversion of the viral RNA genome into DNA. This step is critical for the integration of the virus into the host cell's genome and, consequently, for its replication cycle. nih.govnih.gov

HBV: Certain thiourea derivatives have been shown to inhibit HBV DNA replication. researchgate.net The mechanism involves targeting the viral transactivator protein HBx, which is crucial for virus-induced gene transcription. researchgate.net By inhibiting HBx, these compounds can down-regulate the expression of both viral and host genes that are necessary for the replication process. researchgate.net This approach offers an alternative to traditional nucleoside analogs that target the viral polymerase. nih.gov

HCV: In the context of HCV, various arylthiourea derivatives have demonstrated potent inhibitory effects in cell-based subgenomic replicon assays. nih.govresearchgate.net The HCV replicon system mimics the intracellular replication of the viral RNA. The ability of these compounds to inhibit the replicon indicates that they interfere with a crucial component of the viral replication complex, which includes the NS5B RNA-dependent RNA polymerase and other non-structural proteins essential for viral RNA synthesis. nih.gov

Other Biological Activities and Underlying Mechanisms

Antioxidant Pathways and Free Radical Scavenging Properties

Beyond their antimicrobial and antiviral properties, thiourea derivatives are recognized for their significant antioxidant capabilities. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous disease pathologies. A closely related compound, 1,3-bis(3,4-dichlorophenyl) thiourea, has demonstrated strong antioxidant activity. mdpi.com

The primary mechanism behind the antioxidant effect of thiourea derivatives is their ability to act as potent free radical scavengers. mdpi.com This activity is commonly evaluated using assays involving stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.commdpi.comnih.gov When a thiourea derivative interacts with these radicals, it donates an electron or a hydrogen atom, thereby neutralizing the radical and terminating the oxidative chain reaction. mdpi.comnih.gov

The chemical basis for this scavenging activity is often attributed to the Hydrogen Atom Transfer (HAT) mechanism. nih.gov In the HAT process, the N-H bonds within the thiourea functional group can readily donate a hydrogen atom to a free radical. The resulting thiourea radical is stabilized through resonance, making the parent molecule an effective antioxidant. The presence of electron-withdrawing groups, such as the dichlorophenyl moiety, can modulate the electronic properties of the molecule and influence its radical scavenging efficiency.

Table 3: Radical Scavenging Activity of a Related Thiourea Derivative

| Assay | Parameter | Value |

|---|---|---|

| DPPH Free Radical Scavenging | IC₅₀ | 45 µg/mL |

| ABTS Free Radical Scavenging | IC₅₀ | 52 µg/mL |

Data for 1,3-bis(3,4-dichlorophenyl) thiourea, demonstrating its high reducing potential against common free radicals. mdpi.com

Anti-inflammatory Cascade Modulation

While specific studies on the anti-inflammatory mechanisms of this compound are not extensively available, the broader class of thiourea and dichlorophenyl derivatives has demonstrated anti-inflammatory properties through various mechanisms. It is plausible that this compound may share some of these mechanisms.

One potential mechanism is the inhibition of key inflammatory enzymes. For instance, some thiourea derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. The anti-inflammatory activity of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones was evaluated, and several compounds showed significant anti-inflammatory profiles in the carrageenan footpad edema test, with inhibition ranging from 30.6% to 57.8% nih.gov.

Furthermore, the modulation of pro-inflammatory signaling pathways is another avenue through which related compounds exert their anti-inflammatory effects. This can involve the downregulation of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a central role in orchestrating the inflammatory response. By inhibiting NF-κB, these compounds can reduce the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Research on other anti-inflammatory agents suggests that this is a common mechanism for reducing inflammation mdpi.com.

Enzyme Inhibition Profiles (e.g., Cholinesterases, Glucosidases, Carbonic Anhydrase, Soluble Epoxide Hydrolase)

The thiourea scaffold is recognized as a pharmacophore in a variety of enzyme inhibitors. While specific data for this compound is not available, studies on related dichlorophenyl and thiourea derivatives provide insights into its potential enzyme inhibition profile.

Cholinesterases

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system. Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. Several thiourea derivatives have been investigated as cholinesterase inhibitors mdpi.comsemanticscholar.orgtubitak.gov.tr. For example, a study on unsymmetrical thiourea derivatives showed that 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited inhibitory activity against both AChE and BChE mdpi.com.

Interactive Data Table: Cholinesterase Inhibition by Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 | mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea | Butyrylcholinesterase (BChE) | 63 | mdpi.com |

Glucosidases

Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. Thiourea derivatives have been explored for their α-glucosidase inhibitory potential researchgate.netnih.govsemanticscholar.orgmdpi.com. A study on novel thiourea derivatives identified compounds with significant α-amylase and α-glucosidase enzyme inhibition activity researchgate.net. Another study highlighted a phenylthiourea derivative with potent inhibitory activity against α-glucosidase, even exceeding that of the standard drug acarbose nih.govsemanticscholar.org.

Interactive Data Table: α-Glucosidase Inhibition by Thiourea Derivatives

| Compound | Target Enzyme | IC50 (mM) | Reference |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 | nih.govsemanticscholar.org |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 12.94 | nih.govsemanticscholar.org |

| Acarbose (Standard) | α-Glucosidase | 11.96 | nih.govsemanticscholar.org |

Carbonic Anhydrase

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Thiourea derivatives have been identified as inhibitors of carbonic anhydrase isoforms nih.govelsevierpure.comnih.gov. For instance, a series of 1-aroyl-3-(4-aminosulfonylphenyl)thioureas were found to inhibit bovine carbonic anhydrase II, with the most active compound having an IC50 value of 0.26 µM nih.gov.

Interactive Data Table: Carbonic Anhydrase Inhibition by Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 1-aroyl-3-(4-aminosulfonylphenyl)thiourea derivative | Bovine Carbonic Anhydrase II | 0.26 | nih.gov |

| Sulfonamide-substituted amide 9 | Human Carbonic Anhydrase II | 0.18 | nih.gov |

| Sulfonamide-substituted amide 11 | Human Carbonic Anhydrase IX | 0.17 | nih.gov |

| Sulfonamide-substituted amide 12 | Human Carbonic Anhydrase XII | 0.58 | nih.gov |

Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is therefore considered a promising strategy for treating inflammatory and cardiovascular diseases. Thiourea derivatives have emerged as potent inhibitors of sEH nih.govmdpi.comnih.gov. A series of adamantyl thioureas were developed as sEH inhibitors, with the most potent compound exhibiting an IC50 of 7.2 nM nih.gov.

Interactive Data Table: Soluble Epoxide Hydrolase Inhibition by Thiourea Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

| 1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea] | Soluble Epoxide Hydrolase | 7.2 | nih.gov |

| Adamantyl thiourea derivative 2c | Soluble Epoxide Hydrolase | 8.2 | nih.gov |

In-depth Analysis of this compound in Coordination Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research focused on the coordination chemistry and metal complexation of the compound this compound. While the broader class of thiourea derivatives has been extensively studied for their ability to form complexes with various metals and the subsequent biological activities of these complexes, specific experimental data for this compound is not present in the reviewed literature.

Therefore, it is not possible to provide a detailed, scientifically accurate article on this specific compound that adheres to the requested outline covering its synthesis, chelation behavior, spectroscopic characterization, and the comparative biological activity of its metal complexes.

Research is available for structurally related compounds, such as N-(3,4-dichlorophenyl)thiourea and other N-aryl-N'-alkyl/aryl thioureas. This body of work indicates that the thiourea moiety generally acts as a versatile ligand, coordinating with transition metals primarily through its sulfur and nitrogen atoms. The biological activity, including anticancer and antimicrobial properties, is often enhanced upon complexation with a metal center. However, direct extrapolation of these findings to this compound without specific experimental validation would be speculative.

To generate the requested detailed analysis, future research would need to be conducted specifically on this compound, focusing on:

Synthesis and isolation of its coordination complexes with transition metals like copper(II) and platinum(II).

Characterization of these complexes using techniques such as single-crystal X-ray diffraction to determine binding modes, as well as spectroscopic methods (e.g., FT-IR, NMR, UV-Vis) to understand the electronic and structural properties.

Biological evaluation of the synthesized complexes, involving in vitro assays to determine their anticancer potency and antimicrobial profiles compared to the uncomplexed ligand.

Without such dedicated studies, a scientifically rigorous article on the coordination chemistry of this compound cannot be produced.

Future Research Directions and Translational Perspectives

Rational Design Principles for Enhanced Selectivity and Efficacy of 1-(3,4-Dichlorophenyl)-3-methylthiourea Analogues

The advancement of analogues of this compound with improved pharmacological profiles hinges on the application of rational design principles. These strategies leverage existing structure-activity relationship (SAR) data and mechanistic insights to guide targeted chemical modifications.

Structure-activity relationship studies have provided critical insights into the chemical features of dichlorophenyl-thiourea derivatives that govern their biological activity. The dichlorination pattern on the phenyl ring is a key determinant of efficacy. Specifically, the 3,4-dichloro substitution has been shown to enhance cytotoxic activity against various cancer cell lines and improve antimicrobial potency when compared to monosubstituted analogues vulcanchem.comnih.gov.

Future design strategies can systematically explore this motif. Key modifications could include:

Altering Phenyl Ring Substitution: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with electron-withdrawing groups like trifluoromethyl (CF3) could modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets nih.gov. The position of these substituents is also critical, and exploring different dichlorination patterns (e.g., 2,4- or 3,5-dichloro) may lead to altered selectivity.

Modifying the N-3 Substituent: The methyl group on the second nitrogen atom offers a prime site for modification. Replacing it with longer alkyl chains, cyclic moieties, or aromatic groups can significantly impact the compound's lipophilicity and steric profile, which are crucial for membrane permeability and target engagement mdpi.com.

Bioisosteric Replacement: The thiourea (B124793) core (NH-C(=S)-NH) is essential for activity, but it can be modified through bioisosteric replacement. For instance, substituting the sulfur atom with oxygen to create a urea (B33335) analogue, or with selenium to form a selenourea, could alter the molecule's hydrogen bonding capacity and metabolic stability.

The table below summarizes key SAR insights that can guide future modifications.

| Molecular Fragment | Modification Strategy | Potential Impact |

| Phenyl Ring | Vary halogen type and position (e.g., 3-Cl, 4-F) | Modulate lipophilicity and electronic properties to enhance target binding and selectivity vulcanchem.comnih.gov. |

| Introduce other electron-withdrawing groups (e.g., -CF3, -NO2) | Enhance potency by altering electronic interactions with the target site nih.govresearchgate.net. | |

| Thiourea Core | Replace sulfur with oxygen (urea) or selenium (selenourea) | Alter hydrogen bonding capacity, metabolic stability, and potency nih.gov. |

| N-3 Substituent | Replace methyl with larger alkyl, aryl, or heterocyclic groups | Optimize lipophilicity for improved cell membrane penetration and target accessibility mdpi.com. |

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, offers a promising avenue for developing compounds with dual or synergistic modes of action. The dichlorophenyl-thiourea motif can be conjugated with other bioactive heterocyclic systems to create novel hybrid agents.

Several studies have demonstrated the potential of this approach:

Thiazole and Oxadiazole Hybrids: Thiourea derivatives serve as key intermediates in the synthesis of thiazoles and other heterocycles known for their diverse biological activities nih.gov. Hybrids incorporating thiazole, oxadiazole, or piperazine (B1678402) rings have been investigated for anticancer and anti-inflammatory properties mdpi.comnih.govnih.gov.

Hydrazone Hybrids: Conjugating the thiourea moiety with a hydrazone scaffold has yielded compounds with potent anticancer effects nih.gov.

Acridine Hybrids: The fusion of thiourea with acridine, a well-known DNA intercalator, has been explored to develop novel antimicrobial agents researchgate.net.

This strategy allows for the potential to hit multiple biological targets, which can enhance efficacy and potentially circumvent resistance mechanisms.

| Hybrid Scaffold | Combined Pharmacophore | Target Biological Activity |

| Dichlorophenyl-thiourea-Thiazole | Thiazole | Anticancer, Antimicrobial mdpi.com |

| Dichlorophenyl-thiourea-Piperazine | Piperazine | Anti-inflammatory nih.gov |

| Dichlorophenyl-thiourea-Hydrazone | Hydrazone | Anticancer nih.gov |

| Dichlorophenyl-thiourea-Acridine | Acridine | Antimicrobial researchgate.net |

Investigation of Resistance Mechanisms and Strategies to Overcome Them

The emergence of resistance is a significant challenge for both antimicrobial/anticancer drugs and agrochemicals. Although specific resistance mechanisms to this compound are not yet characterized, potential mechanisms can be extrapolated from similar compounds. These likely include target site mutations, increased drug efflux, and enhanced metabolic detoxification by enzymes such as cytochrome P450s nih.gov.

Future research should focus on:

Identifying Resistance Mechanisms: Laboratory selection of resistant cancer cell lines, parasites, or pests can help elucidate the specific genetic or biochemical changes that confer resistance.

Designing Resistance-Breaking Analogues: A key strategy to overcome resistance is the development of next-generation inhibitors that can effectively bind to mutated targets or evade efflux pumps nih.gov. Designing analogues with distinct binding modes compared to the parent compound can re-sensitize resistant strains nih.gov.

Combination Therapy: Using dichlorophenyl-thiourea analogues in combination with other agents can be a powerful strategy. This could involve pairing them with inhibitors of metabolic enzymes to block detoxification pathways or with drugs that have a different mechanism of action to create synergistic effects nih.gov.

Exploration of Applications in Emerging Biological Fields

The structural features of this compound make it an attractive starting point for developing agents against various pathogens and pests.

Thiourea derivatives have shown significant promise as antiparasitic agents.

Anti-Leishmanial Activity: Several studies have highlighted the potent activity of thiourea compounds against various Leishmania species, including L. major, L. tropica, and L. amazonensis nih.govnih.govmdpi.com. The mechanism may involve the inhibition of essential parasite enzymes like pteridine reductase or those in the folate pathway nih.govnih.gov. Rational design of dichlorophenyl-thiourea analogues, focusing on optimizing lipophilicity and structural features, could lead to potent and selective anti-leishmanial drugs mdpi.com.

Anti-Malarial Activity: The 1-(3,4-dichlorophenyl) moiety is present in compounds with known anti-malarial effects nih.gov. The development of new anti-malarials is a global health priority due to widespread resistance to existing drugs like chloroquine nih.gov. Dichlorophenyl-thiourea analogues could be designed to target crucial pathways in Plasmodium falciparum, such as heme detoxification, similar to the mechanism of 4-aminoquinolines mdpi.com.

| Compound Class | Target Organism | Reported Activity/Potential Mechanism |

| Thiourea Derivatives | Leishmania major, L. tropica | Potent in vitro activity (IC50 = 12.7 µM for an N-benzoyl analogue) nih.gov. |

| Piperazine-Thioureas | Leishmania amazonensis | High potency and selectivity (IC50 = 1.8 µM for compound 5i) mdpi.com. |

| Dichlorophenyl Guanidines | Plasmodium berghei | Demonstrated in vivo anti-malarial effects in mice nih.gov. |

Thiourea and its derivatives have a long history of use in agriculture, functioning as versatile agents for crop protection nih.govsinhon-chem.com. The this compound scaffold holds potential for the development of new agrochemicals.

Insecticides: Certain thiourea derivatives are known to possess insecticidal properties ebi.ac.uk. Modifications to the dichlorophenyl-thiourea structure could yield selective insecticides targeting specific receptors or enzymes in insect pests.

Fungicides: Thiourea-based compounds, such as thiophanates, are effective systemic fungicides against a range of plant pathogens rvskvv.net. The dichlorophenyl group could enhance the fungicidal potency of the thiourea core, offering a route to new agents for controlling diseases like blight, mildew, and rusts google.comnih.gov.

Herbicides: The chemical reactivity of the thiourea group has been utilized in herbicide applications and for the remediation of other herbicidal compounds acs.orgresearchgate.net. While many traditional herbicides face issues of weed resistance and environmental persistence, novel structures based on the dichlorophenyl-thiourea motif could offer alternative modes of action researchgate.net.

Research in this area would involve screening analogues against a panel of economically important insects, plant pathogens, and weeds to identify lead compounds for further development.

Studies on Plant Growth Regulation Properties

However, the broader class of compounds to which it belongs, substituted thioureas, has been the subject of investigation for various agrochemical applications, including plant growth regulation. acs.orgmdpi.com Thiourea and its derivatives are recognized for a range of biological activities, which can include fungicidal, insecticidal, herbicidal, and plant growth regulatory properties. acs.org The specific effect of a thiourea derivative on a plant can vary significantly based on its chemical structure, the concentration applied, and the plant species .

Research into other substituted thioureas has indicated that some of these compounds can influence plant development. For instance, a study on a range of thiourea derivatives, synthesized from various isocyanates and amines, demonstrated that some of these compounds, when applied at concentrations between 100 and 500 ppm, had a discernible effect on the germination of wheat and cucumber seeds. ciac.jl.cn

Furthermore, studies on the parent compound, thiourea, have shown that its effect on plant growth is highly dependent on the dosage. In maize, for example, root-applied thiourea at a low concentration (0.25 mM) was found to promote the growth of all tested varieties. researchgate.net Conversely, higher concentrations ranging from 0.75 to 1.25 mM proved to be inhibitory to all varieties, causing toxicity symptoms such as yellowing of leaves and browning of roots. researchgate.net This dose-dependent bio-regulatory activity highlights the complexity of predicting the effects of thiourea derivatives.

While some thiourea derivatives exhibit growth-promoting characteristics, others are investigated for their herbicidal activity, which involves the inhibition of plant growth. acs.org The presence of dichlorinated phenyl rings in other types of compounds is often associated with herbicidal effects. nih.govnih.govresearchgate.net For example, phenylurea cytokinins have been noted for their role in helping plants tolerate the toxic effects of certain herbicides. nih.gov

Given the lack of direct research, the potential plant growth regulating properties of this compound remain speculative. Its activity could potentially range from growth promotion to inhibition, depending on factors such as concentration and the specific physiological processes it might influence within a plant.

General Findings on Substituted Thioureas and Plant Growth

The following table summarizes general findings from research on various substituted thiourea compounds, illustrating the range of observed effects. It is important to note that this data does not specifically represent this compound.

| Compound Type | Test Organism | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Substituted Thioureas | Wheat (Triticum aestivum), Cucumber (Cucumis sativus) | 100-500 ppm | Affected seed germination. | ciac.jl.cn |

| Thiourea | Maize (Zea mays) | 0.25 mM | Growth promotion. | researchgate.net |

| Thiourea | Maize (Zea mays) | 0.75-1.25 mM | Inhibitory effects and toxicity. | researchgate.net |

Q & A

Basic: What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-3-methylthiourea, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves reacting 3,4-dichloroaniline with methyl isothiocyanate under controlled conditions. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of 3,4-dichloroaniline to methyl isothiocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), confirmed via HPLC with UV detection at 254 nm .

- Yield Optimization : Reaction time of 6–8 hours under nitrogen atmosphere enhances yield (75–85%).

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Structural elucidation employs:

- X-ray Crystallography : Resolves bond lengths (e.g., C=S bond ~1.68 Å) and dihedral angles between aromatic rings .

- Spectroscopy :

- Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 247 [M+H]⁺ .

Basic: What biological activities have been reported for this compound, and how are they assayed?

Methodological Answer:

Biological screening includes:

- Antimicrobial Assays : Broth microdilution (MIC values: 8–32 µg/mL against S. aureus and E. coli) .

- Antioxidant Activity : DPPH radical scavenging (IC₅₀: 45–60 µM) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR IC₅₀: 2.8 µM) using fluorescence-based protocols .

Advanced: How do computational studies complement experimental data for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict vibrational frequencies and electrostatic potential surfaces. Compare with experimental IR/NMR to validate conformers .

- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., EGFR kinase; binding energy: −9.2 kcal/mol) .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA: 75 Ų) and CYP450 interactions .

Advanced: What are the metabolic pathways and environmental degradation products of this compound?

Methodological Answer:

- Biodegradation : In soil, microbial action yields 1-(3,4-Dichlorophenyl)urea (DCPU) and 3,4-dichloroaniline (DCA) via N-demethylation. Track metabolites using HPLC-MS/MS with a C18 column and ESI+ ionization .

- Photodegradation : UV irradiation (254 nm) generates chlorinated intermediates; monitor via GC-ECD .

- Environmental Persistence : Half-life in water: ~30 days (pH 7, 25°C); assess using OECD 308 guidelines .

Advanced: How should researchers address contradictions between experimental and computational data?

Methodological Answer:

- Error Analysis : Compare computational bond lengths (DFT) with X-ray data; deviations >0.05 Å suggest basis set limitations. Recalculate with larger basis sets (e.g., def2-TZVP) .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to align calculated NMR shifts with experimental data .

- Statistical Validation : Use RMSD values (<0.01 for IR frequencies) to quantify agreement .

Advanced: What ecotoxicological assessments are critical for evaluating environmental risks?

Methodological Answer:

- Aquatic Toxicity : Daphnia magna 48-hour EC₅₀: 12 mg/L (OECD 202).

- Algal Growth Inhibition : Chlorella vulgaris 72-hour EC₅₀: 0.8 mg/L (OECD 201) .

- Soil Microcosm Studies : Measure respiration rates (ISO 16072) to assess microbial community impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.